molecular formula C₁₉H₂₂N₂O₃S B1140748 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one CAS No. 81353-09-5

3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one

Cat. No. B1140748
CAS RN: 81353-09-5
M. Wt: 358.45
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis which offers control over diastereoselectivity by varying reaction time, power output, and solvent nature (Vega et al., 1996). Another innovative approach involves the use of Bakers' yeast for asymmetric synthesis, demonstrating the utility of biological systems in chemical synthesis (Komiyama et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various analytical techniques, revealing its complex stereochemistry and conformational preferences. The crystal structures of both racemic and optically active forms have been determined, shedding light on the enantiomer associations in the solid state (Marthi et al., 1996).

Scientific Research Applications

Pharmaceutical and Biological Research

1.5-Benzothiazepines in Drug Research

The 1,5-benzothiazepine derivatives, such as the compound , are of significant interest in drug research due to their wide range of biological activities. These activities include acting as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, and more. The derivatives of 1,5-benzothiazepines have been explored for lead discovery in various therapeutic areas owing to their action against different families of targets. This exploration has led to the development of new synthetic methods for their preparation and chemical transformations, highlighting their potential in creating new therapeutic agents with improved efficacy and safety profiles (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

Anticancer Activities

Some 1,5-benzothiazepine derivatives exhibit anticancer properties. Research into the synthetic profiles and pharmacological activities of these compounds has shown them to be promising candidates for anticancer drug development. Their diverse biological activities, such as antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents, make them valuable in the search for new treatments. Their structure-activity relationships have been studied to develop newer compounds possessing the 1,5-benzothiazepines moiety, which could lead to better agents in terms of efficacy and safety (Khasimbi, Ali, Neha, Wakode, & Chauhan, 2021).

Synthetic Strategies and Biological Implications

The synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine have been recapitulated, showcasing the systematic approaches developed over the past five years. These strategies are crucial for the synthesis of biologically active moieties like the one discussed, demonstrating their significance in organic synthesis and medicinal chemistry. The broad and significant approaches for their synthesis highlight the potential for exploring novel and efficient methods for producing these biologically active compounds (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

properties

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXJRKQNTGIDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desacetyl-N-desmethyl Diltiazem

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